molecular formula C21H21N5O2 B5597953 5-methyl-1-(4-methylphenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-piperazinone

5-methyl-1-(4-methylphenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-piperazinone

Cat. No.: B5597953
M. Wt: 375.4 g/mol
InChI Key: RPJFCEIOHQYCHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-1-(4-methylphenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-piperazinone is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.16952493 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Research Context : Synthesis of novel triazole derivatives and their antimicrobial activities.
  • Key Findings : Some derivatives were found to possess good or moderate activities against microorganisms, highlighting potential applications in antimicrobial treatments (Bektaş et al., 2010).

Novel Biofilm and MurB Inhibitors

  • Research Context : Development of bis(pyrazole-benzofuran) hybrids with piperazine linkers as bacterial biofilm and MurB enzyme inhibitors.
  • Key Findings : Some compounds exhibited significant antibacterial efficacies and biofilm inhibition activities, suggesting their potential in treating bacterial infections (Mekky & Sanad, 2020).

Dihydropyrimidinone Derivatives Synthesis

  • Research Context : Synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety.
  • Key Findings : Derivatives were synthesized using a simple and efficient method, contributing to the broader field of synthetic chemistry (Bhat et al., 2018).

Synthesis of Ordered Polymers

  • Research Context : Synthesis of an ordered poly(amide−acylhydrazide−amide) using a piperazine component.
  • Key Findings : This research contributes to the development of novel polymers with potential applications in material science (Yu et al., 1999).

Alzheimer's Disease Therapeutic Agents

  • Research Context : Synthesis of benzamides as potential therapeutic agents for Alzheimer’s disease.
  • Key Findings : One compound showed excellent enzyme inhibition activity, indicating its potential as a therapeutic agent for Alzheimer's disease (Hussain et al., 2016).

Inhibitors in Drug Metabolism

  • Research Context : Study of the metabolism of a novel antidepressant and its interaction with various enzymes.
  • Key Findings : This study is significant for understanding the drug metabolism process in novel pharmaceutical compounds (Hvenegaard et al., 2012).

Anti-TMV and Antimicrobial Activities

  • Research Context : Synthesis of new piperazine derivatives doped with Febuxostat for antiviral and antimicrobial activities.
  • Key Findings : Certain derivatives exhibited promising antiviral and antimicrobial activities, suggesting potential applications in the treatment of viral and bacterial infections (Reddy et al., 2013).

Properties

IUPAC Name

5-methyl-1-(4-methylphenyl)-4-[3-(1,2,4-triazol-4-yl)benzoyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-15-6-8-18(9-7-15)26-11-16(2)25(12-20(26)27)21(28)17-4-3-5-19(10-17)24-13-22-23-14-24/h3-10,13-14,16H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJFCEIOHQYCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1C(=O)C2=CC(=CC=C2)N3C=NN=C3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.